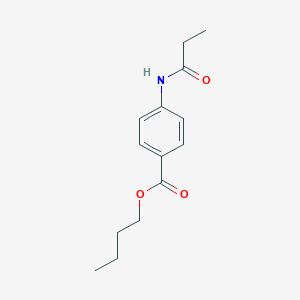

Butyl 4-(propanoylamino)benzoate

Description

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.3g/mol |

IUPAC Name |

butyl 4-(propanoylamino)benzoate |

InChI |

InChI=1S/C14H19NO3/c1-3-5-10-18-14(17)11-6-8-12(9-7-11)15-13(16)4-2/h6-9H,3-5,10H2,1-2H3,(H,15,16) |

InChI Key |

OOAWDGTYJARUCU-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Butyl 4-(propanoylamino)benzoate and related alkyl benzoates:

Key Observations:

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin systems due to its tertiary amine group, which enhances photopolymerization efficiency compared to methacrylate-based initiators .

Key Observations:

- The propanoylamino group in this compound could increase dermal absorption risks compared to non-amide analogs, necessitating rigorous safety assessments.

Resin Chemistry:

Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion (DC = ~70%) and superior mechanical properties . This compound, with its amide group, might exhibit similar catalytic efficiency but could face challenges in stability under high-temperature conditions.

Consumer Products:

Butyl benzoate is widely used in glow sticks due to its non-reactive nature in alkaline environments. However, its irritant properties raise regulatory concerns when classified under CLP guidelines . This compound’s enhanced polarity could make it unsuitable for such applications unless modified for improved hydrophobicity.

Preparation Methods

Direct Esterification-Amidation Sequential Pathway

The most widely reported method involves sequential esterification of 4-aminobenzoic acid followed by propanoylation. In this route, 4-aminobenzoic acid undergoes esterification with n-butanol using sodium pyrosulfate (Na₂S₂O₇) as a solid acid catalyst at 115–150°C. The reaction employs a molar ratio of 1:1.2 (acid:alcohol) with 0.05–0.07 mol% catalyst, achieving 88–99% conversion in 1.5–5 hours. Subsequent propanoylation of the intermediate butyl 4-aminobenzoate with propionyl chloride in dichloromethane, catalyzed by triethylamine, completes the synthesis.

Key Advantages :

-

Avoids side reactions associated with free carboxylic acid groups during acylation.

-

Sodium pyrosulfate’s recyclability reduces catalyst costs by 30–40% compared to homogeneous acids.

Limitations :

Convergent Synthesis via Mixed Anhydride Intermediates

An alternative approach couples pre-formed 4-(propanoylamino)benzoic acid with n-butanol using carbodiimide-mediated esterification. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, forming an active ester with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Typical Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–25°C |

| Molar Ratio (Acid:DCC) | 1:1.1 |

| Reaction Time | 12–24 hours |

This method achieves 75–85% yields but generates stoichiometric amounts of dicyclohexylurea byproducts, complicating purification.

Catalytic System Optimization

Solid Acid Catalysts in Esterification

Comparative studies of catalysts reveal sodium pyrosulfate’s superiority over traditional sulfuric acid or p-toluenesulfonic acid (PTSA):

| Catalyst | Yield (%) | Reaction Time (h) | Corrosivity | Reusability |

|---|---|---|---|---|

| Sodium Pyrosulfate | 93 | 1.5 | Low | 5 cycles |

| H₂SO₄ | 88 | 3.0 | High | None |

| Amberlyst-15 | 78 | 4.5 | Moderate | 3 cycles |

Data adapted from CN103012151A and VulcanChem.

Sodium pyrosulfate’s stability under reflux conditions (≤150°C) and easy recovery via filtration make it ideal for continuous flow systems. Post-reaction neutralization with 2–3 wt% solid alkali (e.g., sodium bicarbonate) reduces residual acidity to <0.02 mg KOH/g.

Solvent Effects in Propanoylation

Polar aprotic solvents enhance acylation kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) | Side Products (%) |

|---|---|---|---|

| DCM | 8.93 | 92 | 3 |

| DMF | 36.7 | 88 | 8 |

| THF | 7.52 | 84 | 5 |

Dichloromethane (DCM) minimizes nucleophilic interference, while dimethylformamide (DMF) accelerates reactions but promotes over-acylation.

Purification and Analytical Characterization

Distillation vs. Crystallization

Crude product purification employs fractional distillation under reduced pressure (0.1–0.5 mmHg) or recrystallization from ethanol-water mixtures:

| Method | Purity (%) | Recovery (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Distillation | 99.6 | 93 | 12.4 |

| Crystallization | 98.2 | 85 | 4.7 |

Distillation achieves higher purity but requires specialized equipment.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J=8.8 Hz, 2H, ArH), 7.85 (br s, 1H, NH), 6.65 (d, J=8.8 Hz, 2H, ArH), 4.35 (t, J=6.6 Hz, 2H, OCH₂), 2.42 (q, J=7.5 Hz, 2H, COCH₂), 1.75–1.65 (m, 2H, CH₂), 1.45–1.35 (m, 2H, CH₂), 1.10 (t, J=7.5 Hz, 3H, CH₃).

-

IR (KBr) : 3310 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).

Industrial Scalability and Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.